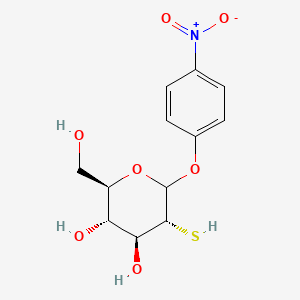
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol is a complex organic molecule with a variety of functional groups, including hydroxyl, nitrophenoxy, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the oxane ring: This can be achieved through a cyclization reaction involving a suitable diol and an epoxide.
Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or a similar reagent under basic conditions.
Attachment of the 4-nitrophenoxy group: This can be done through a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable leaving group on the oxane ring.
Addition of the sulfanyl group: This step typically involves the use of a thiol reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The sulfanyl group can be substituted with other nucleophiles, such as halides or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Halides, alkoxides, or other nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biology, this compound may be used as a probe to study biochemical pathways involving sulfanyl and nitrophenoxy groups. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate or a precursor for drug development. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic research.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its functional groups enable it to participate in polymerization reactions and other industrial processes.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, the nitrophenoxy group can participate in aromatic interactions, and the sulfanyl group can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-aminophenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but with an amino group instead of a nitro group.
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but with a methoxy group instead of a nitro group.
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-chlorophenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The uniqueness of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions
Properties
Molecular Formula |
C12H15NO7S |
|---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(21)12(20-8)19-7-3-1-6(2-4-7)13(17)18/h1-4,8-12,14-16,21H,5H2/t8-,9-,10+,11-,12?/m1/s1 |
InChI Key |
XDDKZJBTTWXKAI-OZRWLHRGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


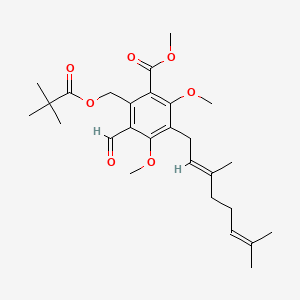
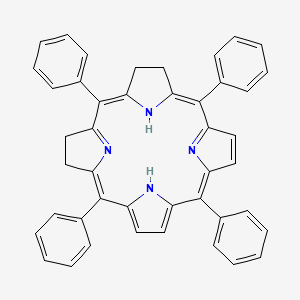
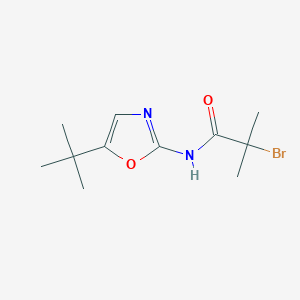

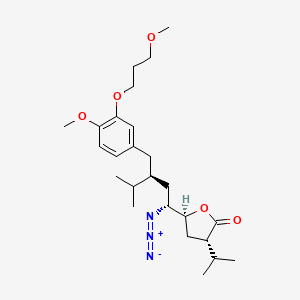
![2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate](/img/structure/B11826106.png)

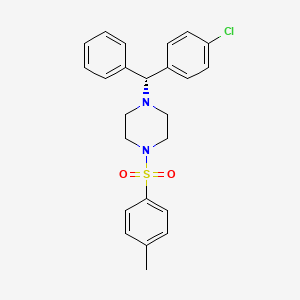

![ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)
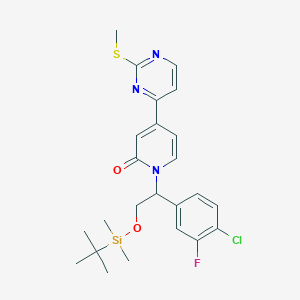
![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11826160.png)


